molecular formula C12H13NO B1591507 2-isopropylisoquinolin-1(2H)-one CAS No. 101712-97-4

2-isopropylisoquinolin-1(2H)-one

Cat. No. B1591507
CAS RN: 101712-97-4
M. Wt: 187.24 g/mol
InChI Key: JOAKYORQSQTACM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2-isopropylisoquinolin-1(2H)-one is approximately .

Scientific Research Applications

Photocycloaddition and Chemical Synthesis

2-Isopropylisoquinolin-1(2H)-one, as a derivative of isoquinolin-1(2H)-one, has been explored for its use in photocycloaddition reactions and chemical synthesis. Al-Jalal et al. (1996) and (1998) demonstrated that isoquinolin-1(2H)-one undergoes a regiospecific and highly stereoselective photocycloaddition with electron-deficient ethenes, leading to the formation of N-vinylisoindolinones. This reaction highlights its potential in the synthesis of complex organic compounds (Al-Jalal, Drew, & Gilbert, 1996); (Al-Jalal, Covell, & Gilbert, 1998).

Cyclization Processes

Zheng and Alper (2008) described a method for synthesizing a variety of substituted isoquinolin-1(2H)-ones through palladium-catalyzed cyclization, which may involve carbonylation-decarboxylation processes. This method showcases the utility of isoquinolin-1(2H)-one derivatives in complex organic syntheses (Zheng & Alper, 2008).

Anticancer Compound Synthesis

Konovalenko et al. (2020) developed a method for synthesizing novel isoquinolin-1(2H)-ones with potential anticancer properties. Their research opens up possibilities for using 2-isopropylisoquinolin-1(2H)-one derivatives in the development of new anticancer agents (Konovalenko et al., 2020).

Isoquinolone Synthesis

Hua (2021) provided a comprehensive review of the advancements in isoquinolone synthesis, emphasizing the significance of isoquinolin-1(2H)-ones in the field of medicinal chemistry. This review highlights the diverse biological and physiological activities of isoquinolone derivatives, which could include 2-isopropylisoquinolin-1(2H)-one (Hua, 2021).

properties

IUPAC Name

2-propan-2-ylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)13-8-7-10-5-3-4-6-11(10)12(13)14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKYORQSQTACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560272
Record name 2-(Propan-2-yl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101712-97-4
Record name 2-(Propan-2-yl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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